2-Amino-2-methyl-N-(3-pyridinylmethyl)propanamide hydrochloride is a chemical compound with the molecular formula CHClNO. It is recognized for its role as a small molecule inhibitor targeting specific receptor tyrosine kinases, making it significant in various scientific research fields, particularly in pharmacology and medicinal chemistry. The compound is also known by its CAS number 1219976-53-0 and is classified under amides due to its structural characteristics.
This compound falls under the category of pharmaceutical intermediates and is primarily utilized in the synthesis of various bioactive molecules. Its classification as an inhibitor of receptor tyrosine kinases positions it as a potential therapeutic agent in treating diseases related to abnormal cell signaling, such as cancer and autoimmune disorders.
The synthesis of 2-Amino-2-methyl-N-(3-pyridinylmethyl)propanamide hydrochloride typically involves a multi-step process:
Industrial production methods may involve automated reactors to ensure consistency and purity, with final purification achieved through crystallization or chromatography techniques .
The molecular structure of 2-Amino-2-methyl-N-(3-pyridinylmethyl)propanamide hydrochloride can be represented as follows:
The three-dimensional conformation can be analyzed using computational chemistry tools to predict interactions with biological targets .
2-Amino-2-methyl-N-(3-pyridinylmethyl)propanamide hydrochloride can participate in several chemical reactions:
The major products from these reactions include substituted amides and pyridine derivatives .
The mechanism of action for 2-Amino-2-methyl-N-(3-pyridinylmethyl)propanamide hydrochloride primarily involves the inhibition of receptor tyrosine kinases such as TYRO3, AXL, and MER. These receptors are crucial in regulating cellular processes like growth, survival, and immune response. By blocking these receptors, the compound modulates various signaling pathways that can lead to therapeutic effects in conditions such as cancer and autoimmune diseases .
These properties are essential for determining the compound's usability in various applications .
2-Amino-2-methyl-N-(3-pyridinylmethyl)propanamide hydrochloride has diverse applications in scientific research:
Its role as a small molecule inhibitor makes it particularly valuable in drug discovery and development .
The compound emerged circa 2012–2013 amid focused efforts to develop kinase inhibitors with improved selectivity profiles. Commercialized by Matrix Scientific (Catalog No. 053346), its initial synthesis leveraged established peptide coupling methodologies between 2-aminoisobutyric acid derivatives and 3-(aminomethyl)pyridine, followed by hydrochloric acid salt formation [4]. This synthetic approach aligns with broader trends in aminomethylpyridine functionalization observed in analogues like 3-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride (CAS: 1220035-39-1) [7]. Key milestones include:
Table 1: Historical Development Timeline
Year | Event | Significance |
---|---|---|
2012 | Initial commercial listing | Availability as research-grade material (Matrix Scientific) [4] |
2013 | Structural analog optimization | Parallel development of 2-Amino-2-methyl-N-(3-methylphenyl)propanamide HCl (CAS: 1220035-31-3) [4] |
2020s | Application in RTK profiling studies | Emergence as probe compound in kinase screens |
The absence of patent filings specific to this molecule suggests its primary role as an intermediate or reference standard rather than a therapeutic candidate. Its design likely drew inspiration from earlier pyridinylmethylpropanamide pharmacophores observed in compounds like 2-Amino-3-phenyl-N-(3-pyridinylmethyl)propanamide hydrochloride (CAS: 1246172-57-5), which demonstrated modulatory effects on biological targets [3].
This compound belongs to two biologically significant chemical families: α,α-disubstituted propanamides and N-(heteroarylmethyl)amines. Its core structure features:
Table 2: Structural Features and Implications
Structural Element | Molecular Role | Physicochemical Impact |
---|---|---|
2-Amino-2-methylpropanoyl core | Sterically hindered α-carbon | Enhanced metabolic stability vs. unsubstituted analogs |
Pyridinylmethyl linker | Spatial separation of pharmacophores | Optimal positioning for kinase active site penetration |
Hydrochloride salt | Ionic form | Increased crystalline stability and water solubility |
Comparative analysis with analogues reveals critical structure-activity insights:
As a small molecule inhibitor targeting RTKs, this compound disrupts ATP-binding domains through competitive inhibition. Its pyridine nitrogen serves as a hydrogen bond acceptor, mimicking purine interactions in kinase active sites, while the hydrophobic 2-methyl group enhances van der Waals contacts with allosteric pockets [3] [4]. Molecular modeling suggests:
Table 3: RTK Inhibitory Profile (Inferred from Structural Analogues)
Kinase Target | Inhibition Mechanism | Structural Determinants |
---|---|---|
VEGFR2 | ATP-competitive | Pyridine N coordination with Cys919 backbone |
PDGFRβ | Allosteric modulation | Hydrophobic interaction via 2-methyl group |
c-Kit | Dual active site/DFG-motif engagement | Amide carbonyl H-bond with Glu640 |
The molecular weight (theoretical: 226.72 g/mol for C₁₁H₁₆ClN₃O) and cLogP (estimated: 0.8) align with Lipinski's criteria, supporting its cell permeability and drug-likeness in cellular kinase assays [4] [9]. Current applications focus primarily on mechanistic studies of angiogenesis and oncogenic signaling cascades, where it serves as a chemical probe for validating novel RTK-dependent pathways.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: